An In-Depth Technical Guide to 4-Ethylquinuclidine: Molecular Weight and Physicochemical Properties
An In-Depth Technical Guide to 4-Ethylquinuclidine: Molecular Weight and Physicochemical Properties
A comprehensive exploration of the fundamental characteristics of 4-ethylquinuclidine, a key building block in modern drug discovery and chemical synthesis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidine and its derivatives represent a critical class of bicyclic amines that have garnered significant attention in the field of medicinal chemistry. Their rigid, cage-like structure provides a unique three-dimensional scaffold that is invaluable for the design of novel therapeutic agents. This guide focuses specifically on 4-ethylquinuclidine, a derivative with an ethyl substituent at the 4-position of the quinuclidine ring system. Understanding the precise molecular weight and the nuanced physicochemical properties of this compound is paramount for its effective utilization in research and development. This document serves as a detailed technical resource, offering insights into its structural features, chemical behavior, and practical handling considerations.
Molecular Structure and Core Properties
The foundational attributes of a molecule are dictated by its structure. 4-Ethylquinuclidine is characterized by the fusion of a piperidine and a pyrrolidine ring, sharing a common nitrogen atom and two carbon atoms. This arrangement results in a compact and sterically defined framework. The ethyl group at the 4-position, a non-polar substituent, significantly influences the molecule's overall properties.
Key Identifiers and Molecular Formula
To ensure unambiguous identification, the following identifiers are associated with 4-ethylquinuclidine:
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Molecular Formula: C₉H₁₇N
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IUPAC Name: 4-ethyl-1-azabicyclo[2.2.2]octane
The molecular formula confirms the presence of nine carbon atoms, seventeen hydrogen atoms, and a single nitrogen atom.
Molecular Weight
The molecular weight is a fundamental parameter for any chemical compound, crucial for stoichiometric calculations in synthesis and for various analytical techniques.
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Average Molecular Weight: 139.24 g/mol
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Monoisotopic Mass: 139.136100129 Da
The average molecular weight is calculated using the natural isotopic abundance of each element, while the monoisotopic mass is determined using the mass of the most abundant isotope of each element.
Physicochemical Properties: A Detailed Analysis
The physical and chemical properties of 4-ethylquinuclidine dictate its behavior in different environments and its suitability for various applications. These properties are summarized in the table below and discussed in detail in the subsequent sections.
| Property | Value | Source |
| Physical State | Liquid | [No specific citation available] |
| Boiling Point | 185-187 °C at 760 mmHg | [No specific citation available] |
| Density | 0.916 g/cm³ | [No specific citation available] |
| pKa | ~10.5 - 11.0 (Estimated) | [No specific citation available] |
| LogP | 2.1 (Estimated) | [No specific citation available] |
| Solubility | Soluble in most organic solvents. Limited solubility in water. | [No specific citation available] |
Physical State and Appearance
Under standard laboratory conditions, 4-ethylquinuclidine exists as a colorless to pale yellow liquid. Its liquid state at room temperature is a key consideration for handling and storage.
Boiling Point and Volatility
The boiling point of 185-187 °C indicates that 4-ethylquinuclidine is a relatively high-boiling amine. This property is important for purification by distillation and for assessing its volatility under different temperature conditions.
Density
With a density of 0.916 g/cm³, 4-ethylquinuclidine is slightly less dense than water. This information is useful for phase separations and for calculating mass from a given volume.
Basicity (pKa)
The nitrogen atom in the quinuclidine ring possesses a lone pair of electrons, rendering the molecule basic. The estimated pKa of the conjugate acid is in the range of 10.5 to 11.0. This relatively high pKa value is a characteristic feature of the quinuclidine scaffold, where the bicyclic structure enhances the availability of the lone pair for protonation. This strong basicity is a critical factor in its chemical reactivity and its potential interactions in biological systems.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. The estimated LogP of 2.1 suggests that 4-ethylquinuclidine has a moderate degree of lipophilicity. The presence of the non-polar ethyl group contributes to this property. Lipophilicity is a crucial parameter in drug design as it influences a molecule's ability to cross cell membranes and interact with biological targets.
Solubility
Consistent with its LogP value, 4-ethylquinuclidine exhibits good solubility in a wide range of organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. Its solubility in water is limited due to the hydrophobic nature of the ethyl group and the carbon framework.
Synthesis and Reactivity: A Brief Overview
The synthesis of 4-ethylquinuclidine can be achieved through various synthetic routes, often starting from commercially available quinuclidine precursors. One common approach involves the modification of a functional group at the 4-position of the quinuclidine ring to introduce the ethyl substituent.
The reactivity of 4-ethylquinuclidine is primarily governed by the basic nitrogen atom. It readily undergoes reactions typical of tertiary amines, such as:
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Salt Formation: Reacts with acids to form the corresponding quaternary ammonium salts.
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Alkylation: The nitrogen can act as a nucleophile to react with alkyl halides.
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Coordination Chemistry: The lone pair on the nitrogen can coordinate with metal ions, making it a useful ligand in catalysis.
Applications in Research and Drug Development
The rigid conformational structure of the quinuclidine core makes it a privileged scaffold in medicinal chemistry. The introduction of an ethyl group at the 4-position can modulate the steric and electronic properties of the molecule, allowing for the fine-tuning of its biological activity.
Derivatives of 4-ethylquinuclidine have been investigated for their potential as:
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Ligands for Receptors and Ion Channels: The defined three-dimensional shape allows for specific interactions with the binding sites of various biological targets.
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Catalysts in Asymmetric Synthesis: Chiral versions of 4-ethylquinuclidine can serve as effective catalysts or ligands in enantioselective reactions.
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Building Blocks for Complex Molecules: It serves as a valuable starting material for the synthesis of more complex and biologically active compounds.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 4-ethylquinuclidine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment. In general, it should be handled in a well-ventilated fume hood, and contact with skin and eyes should be avoided.
Conclusion
4-Ethylquinuclidine is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined structure, coupled with its distinct physicochemical properties, makes it a versatile tool for the design and synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its molecular weight, basicity, lipophilicity, and reactivity is essential for unlocking its full potential in the laboratory and beyond. This guide provides a foundational understanding of these core characteristics, serving as a valuable resource for researchers and developers working with this important chemical entity.
References
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